molecular formula C9H13NO2S B179989 2-Ethyl-4-methylbenzenesulfonamide CAS No. 199590-68-6

2-Ethyl-4-methylbenzenesulfonamide

Cat. No. B179989
M. Wt: 199.27 g/mol
InChI Key: IOJBGZHUBWDBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-methylbenzenesulfonamide (EMBS) is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its diverse applications. EMBS is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Mechanism Of Action

2-Ethyl-4-methylbenzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 2-Ethyl-4-methylbenzenesulfonamide binds to the active site of carbonic anhydrase, preventing the binding of its substrate, carbon dioxide. This results in the inhibition of the enzyme’s activity, leading to a decrease in the production of bicarbonate ions.

Biochemical And Physiological Effects

2-Ethyl-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the reduction of inflammation, and the modulation of the immune system. 2-Ethyl-4-methylbenzenesulfonamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages And Limitations For Lab Experiments

2-Ethyl-4-methylbenzenesulfonamide has several advantages for use in lab experiments, including its low toxicity and high stability. However, its solubility in water is limited, making it difficult to use in aqueous solutions. 2-Ethyl-4-methylbenzenesulfonamide is also relatively expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 2-Ethyl-4-methylbenzenesulfonamide. One area of research is the development of 2-Ethyl-4-methylbenzenesulfonamide-based drugs for the treatment of cancer and other diseases. Another area of research is the study of 2-Ethyl-4-methylbenzenesulfonamide as a potential corrosion inhibitor for use in the oil and gas industry. Additionally, the use of 2-Ethyl-4-methylbenzenesulfonamide in the development of biosensors and other analytical tools is an area of active research.
Conclusion:
In conclusion, 2-Ethyl-4-methylbenzenesulfonamide is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its diverse applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential uses of 2-Ethyl-4-methylbenzenesulfonamide is warranted, and it is likely that this compound will continue to be an important area of research in the future.

Scientific Research Applications

2-Ethyl-4-methylbenzenesulfonamide has been used in various scientific research applications, including as a corrosion inhibitor, a surfactant, and a drug delivery agent. 2-Ethyl-4-methylbenzenesulfonamide has also been studied for its potential use in the treatment of cancer, Alzheimer’s disease, and bacterial infections.

properties

CAS RN

199590-68-6

Product Name

2-Ethyl-4-methylbenzenesulfonamide

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-ethyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-3-8-6-7(2)4-5-9(8)13(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12)

InChI Key

IOJBGZHUBWDBNR-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)C)S(=O)(=O)N

Canonical SMILES

CCC1=C(C=CC(=C1)C)S(=O)(=O)N

synonyms

Benzenesulfonamide, 2-ethyl-4-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

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